{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine
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Overview
Description
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine is an organic compound that features a benzyloxy group, a bromophenyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine typically involves multiple stepsThe reaction conditions often require the use of solvents such as toluene or trifluorotoluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted phenylmethanone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and bromophenyl groups can facilitate binding to specific sites, while the methylamine group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- {[2-(Benzyloxy)-3-chlorophenyl]methyl}(methyl)amine
- {[2-(Benzyloxy)-3-fluorophenyl]methyl}(methyl)amine
- {[2-(Benzyloxy)-3-iodophenyl]methyl}(methyl)amine
Uniqueness
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and make it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
1-(3-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-17-10-13-8-5-9-14(16)15(13)18-11-12-6-3-2-4-7-12/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRPHJKOZZVWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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